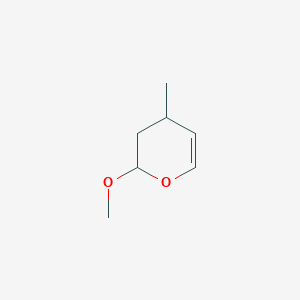

3,4-Dihidro-2-metoxi-4-metil-2H-pirano

Descripción general

Descripción

2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is a chemical compound with the molecular formula C7H12O2 . It is a cis- and trans- mixture . The compound is a colorless to yellow-red to green transparent liquid .

Synthesis Analysis

The synthesis of 2-substituted tetrahydropyrans, which includes 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran, can be achieved through the carbonyl ene reaction of 2-methylenetetrahydropyrans. This reaction provides β-hydroxydihydropyrans under mild conditions in very good yields .Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran can be viewed using Java or Javascript .Chemical Reactions Analysis

2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is widely used as an OH protecting agent. It can be used to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis

2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is a colorless liquid . It has a boiling point of 140 °C and a flash point of 48 °C . Its density is 0.96 .Aplicaciones Científicas De Investigación

Síntesis de Productos Tetrahydropiranilados

D2053 se puede utilizar como reactivo en la síntesis de productos tetrahydropiranilados a partir de alcoholes, que son formas protegidas de alcoholes. Esto es útil en síntesis orgánica de varios pasos donde se necesitan reacciones selectivas en otros grupos funcionales sin afectar al grupo alcohol .

Formación de Derivados Tetrahydropiránicos

Sirve como precursor para la formación de derivados tetrahydropiránicos mediante la reacción con pirazoles en presencia de ácido trifluoroacético. Estos derivados son importantes en química medicinal debido a su presencia en numerosos productos naturales bioactivos .

Estudios de Cristalografía

Los compuestos relacionados con D2053 se han estudiado mediante cristalografía de rayos X para determinar su estructura cristalina, que es crucial para comprender su comportamiento químico y sus posibles aplicaciones en ciencia de materiales .

Reacción Carbonílica Ene

Este compuesto puede participar en reacciones carbonílicas ene para producir β-hidroxi-dihidropiranos, que son intermediarios valiosos en la síntesis orgánica para introducir heterociclos de oxígeno en marcos moleculares .

Mecanismo De Acción

2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is believed to act as a proton donor in the synthesis of various compounds. The mechanism of action involves the transfer of a proton from the 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran molecule to a substrate, resulting in the formation of a new compound. This process is known as proton transfer catalysis.

Biochemical and Physiological Effects

2-Methoxy-4-methyl-3,4-dihydro-2H-pyran has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. Additionally, 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Methoxy-4-methyl-3,4-dihydro-2H-pyran has several advantages for laboratory experiments, including its low cost, high reactivity, and ease of synthesis. Additionally, it is relatively stable and has a low toxicity. However, the reaction is highly exothermic and can be difficult to control. Additionally, the reaction is sensitive to the presence of water and oxygen, so it must be performed in an anhydrous environment.

Direcciones Futuras

The potential applications of 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran are still being explored. Future research could focus on the synthesis of novel compounds using 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran as a starting material. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran. Finally, the development of new catalysts and reaction conditions could be studied to improve the efficiency and scalability of the reaction.

Safety and Hazards

Propiedades

IUPAC Name |

2-methoxy-4-methyl-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6-3-4-9-7(5-6)8-2/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTCUFUKBFIIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338170 | |

| Record name | 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53608-95-0 | |

| Record name | 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary chemical reaction that 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran undergoes at elevated temperatures?

A1: Both the cis and trans isomers of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran undergo thermal decomposition in the gas phase, yielding crotonaldehyde and methyl vinyl ether. This decomposition follows first-order kinetics and is proposed to occur through a concerted unimolecular mechanism. []

Q2: How do the activation energies for thermal decomposition differ between the cis and trans isomers of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran?

A2: The activation energy for the thermal decomposition of the trans isomer is slightly higher (201.46 kJ/mol) than that of the cis isomer (196.00 kJ/mol). This difference is reflected in the slightly slower decomposition rate of the trans isomer compared to the cis isomer within the studied temperature range. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)